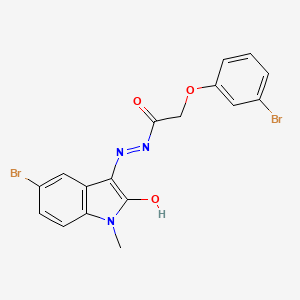![molecular formula C18H17N3O6 B6061512 3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B6061512.png)
3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid, commonly known as ANPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmacology. ANPA is a synthetic peptide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
ANPA works by binding to the active site of proteases, thereby inhibiting their activity. Proteases play a crucial role in various biological processes, including digestion, blood clotting, and immune response. By inhibiting proteases, ANPA can affect these processes and potentially lead to the development of new drugs for the treatment of diseases.
Biochemical and Physiological Effects:
ANPA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ANPA can inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. ANPA has also been shown to inhibit the activity of proteases involved in the replication of viruses, such as HIV-1 protease. In vivo studies have demonstrated that ANPA can reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and cardiovascular disease.
実験室実験の利点と制限
ANPA has several advantages for use in lab experiments. It is a potent inhibitor of proteases and can be used to study the function of these enzymes in various biological processes. ANPA is also relatively easy to synthesize using standard solid-phase peptide synthesis techniques. However, ANPA has some limitations. It can be expensive to synthesize, and its potency can vary depending on the protease being studied. Additionally, ANPA may not be effective in vivo due to its poor bioavailability.
将来の方向性
ANPA has several potential future directions for scientific research. One area of interest is the development of ANPA-based drugs for the treatment of diseases, particularly those associated with protease activity. Another area of interest is the use of ANPA in the development of new diagnostic tools for the detection of proteases in biological samples. Additionally, ANPA may be used to study the structure and function of proteins, which could lead to the development of new drugs and therapies. Overall, ANPA has significant potential for future scientific research and development.
合成法
ANPA is synthesized using standard solid-phase peptide synthesis techniques. The synthesis begins with the attachment of the first amino acid to a solid support resin. The remaining amino acids are then added one by one, with each amino acid being protected by a specific protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
科学的研究の応用
ANPA has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. ANPA is a potent inhibitor of proteases, which are enzymes that break down proteins. This property makes ANPA a valuable tool in studying the function of proteases in various biological processes. ANPA has also been used to study the structure and function of proteins, as well as to develop new drugs for the treatment of diseases.
特性
IUPAC Name |
3-[(4-acetamidobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-11(22)19-14-7-5-12(6-8-14)18(25)20-16(10-17(23)24)13-3-2-4-15(9-13)21(26)27/h2-9,16H,10H2,1H3,(H,19,22)(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUWEGCJYHXGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(3-nitrophenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6061450.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6061463.png)
![6-benzyl-6,6a-dihydro-11H-isoindolo[1,2-c][1,2,4]benzothiadiazin-11-one 5,5-dioxide](/img/structure/B6061468.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6061480.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6061487.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061495.png)
![3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)
![N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide](/img/structure/B6061501.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6061504.png)
![6-(4-fluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6061510.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6061527.png)
![6-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6061534.png)